molecular formula C10H11ClF3NO B13038360 (1S,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL

(1S,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13038360
M. Wt: 253.65 g/mol
InChI Key: POFDJINEMZUAJW-SSDLBLMSSA-N
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Description

(1S,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a chiral center, making it an important subject in stereochemistry and its applications in pharmaceuticals and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-pressure hydrogenation and advanced purification techniques such as chromatography are also common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction typically produces a fully saturated compound.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in various chemical reactions and processes.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its chiral nature makes it a valuable tool for understanding stereospecific interactions in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the production of various materials and chemicals. Its unique properties make it suitable for applications in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into binding sites with high specificity, influencing biological pathways and processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL
  • (1S,2S)-1-Amino-1-[3-bromo-5-(trifluoromethyl)phenyl]propan-2-OL
  • (1S,2S)-1-Amino-1-[3-chloro-5-(difluoromethyl)phenyl]propan-2-OL

Uniqueness

What sets (1S,2S)-1-Amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-OL apart from similar compounds is its specific combination of functional groups and stereochemistry. The presence of the trifluoromethyl group and the chiral center gives it unique reactivity and interaction profiles, making it particularly valuable in research and industrial applications.

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

(1S,2S)-1-amino-1-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-2-7(10(12,13)14)4-8(11)3-6/h2-5,9,16H,15H2,1H3/t5-,9+/m0/s1

InChI Key

POFDJINEMZUAJW-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC(=C1)Cl)C(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)Cl)C(F)(F)F)N)O

Origin of Product

United States

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